molecular formula C15H29BrO2 B13322668 Ethyl 13-bromotridecanoate

Ethyl 13-bromotridecanoate

Cat. No.: B13322668
M. Wt: 321.29 g/mol
InChI Key: QKUUZXSBBLUXMO-UHFFFAOYSA-N
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Description

Ethyl 13-bromotridecanoate is a brominated ethyl ester with a 13-carbon aliphatic chain, where the bromine atom is positioned at the terminal (13th) carbon. The molecular formula of this compound is hypothesized to be C₁₅H₂₉BrO₂, with an approximate molecular weight of 337.3 g/mol. Brominated esters like this are typically synthesized via esterification of brominated carboxylic acids or halogenation of pre-formed esters, serving as intermediates in organic synthesis or pharmaceutical applications.

Properties

Molecular Formula

C15H29BrO2

Molecular Weight

321.29 g/mol

IUPAC Name

ethyl 13-bromotridecanoate

InChI

InChI=1S/C15H29BrO2/c1-2-18-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16/h2-14H2,1H3

InChI Key

QKUUZXSBBLUXMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 13-bromotridecanoate can be synthesized through the bromination of ethyl tridecanoate. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 13th carbon position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for bromine addition and temperature control is common to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Ethyl 13-bromotridecanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: Ethyl 13-hydroxytridecanoate, ethyl 13-aminotridecanoate.

    Reduction: Ethyl tridecanoate.

    Oxidation: 13-bromotridecanoic acid.

Scientific Research Applications

Ethyl 13-bromotridecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. It is also used in studies involving halogenated compounds and their reactivity.

    Biology: Investigated for its potential effects on biological systems, particularly in studies involving brominated organic compounds.

    Medicine: Explored for its potential use in drug development, especially in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of ethyl 13-bromotridecanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, making the compound reactive towards nucleophiles. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid. These reactions are facilitated by the presence of specific enzymes or chemical catalysts in biological and chemical systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Source/Reference
Ethyl 13-bromotridecanoate* C₁₅H₂₉BrO₂ ~337.3 Bromoalkyl, ester Hypothesized low water solubility, high lipophilicity; likely stable in organic solvents Inferred
Ethyl 11-bromoundecanoate C₁₃H₂₅BrO₂ 293.245 Bromoalkyl, ester Soluble in ethyl acetate, chloroform; used in polymer and surfactant synthesis
Methyl tridecanoate C₁₄H₂₈O₂ 228.37 Ester Non-halogenated; used in flavoring agents and biofuels
Ethyl 3-hydroxydodecanoate C₁₄H₂₈O₃ 244.37 Hydroxyl, ester Polar due to hydroxyl group; potential bioactive applications

*Note: this compound data are inferred due to lack of direct experimental reports.

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